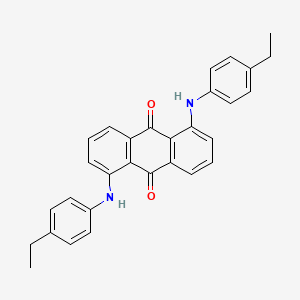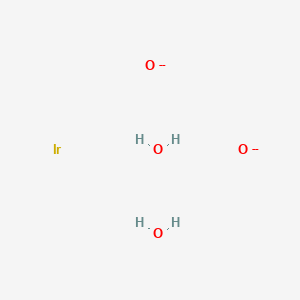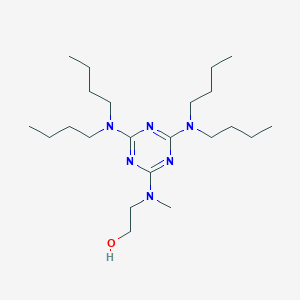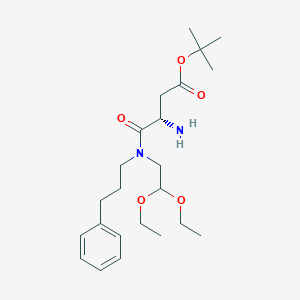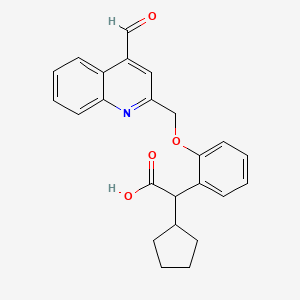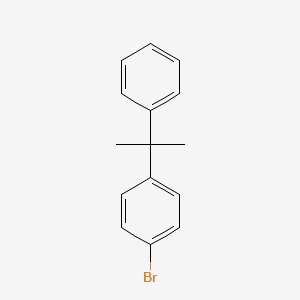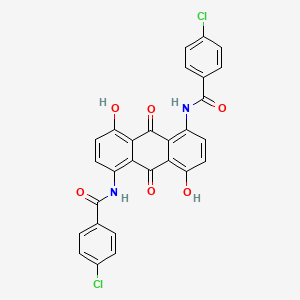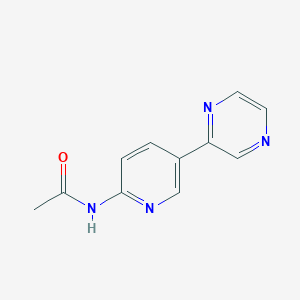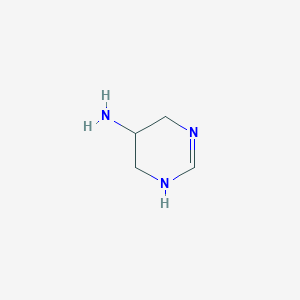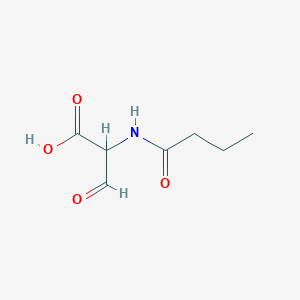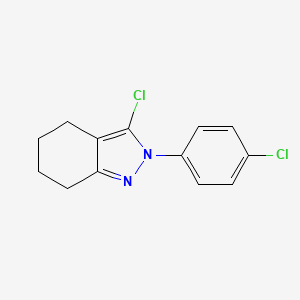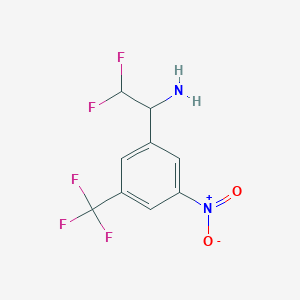
2-Chloro-1-iodoanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-iodoanthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s unique structure, featuring both chlorine and iodine substituents, makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodoanthracene-9,10-dione typically involves the halogenation of anthracene-9,10-dione. One common method includes the use of iodine monochloride (ICl) as a halogenating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-Chloro-1-iodoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove halogen substituents or convert the quinone structure to a hydroquinone.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2-Chloro-1-iodoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, as well as in the development of materials with specific optical properties.
作用機序
The mechanism of action of 2-Chloro-1-iodoanthracene-9,10-dione involves its interaction with molecular targets through its halogen substituents. The chlorine and iodine atoms can participate in various chemical interactions, including halogen bonding and electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially leading to its observed biological activities.
類似化合物との比較
Similar Compounds
2-Methylanthraquinone: Another anthraquinone derivative with a methyl group instead of halogen substituents.
1-Chloro-2-iodoanthraquinone: A similar compound with halogen substituents at different positions on the anthraquinone core.
Uniqueness
2-Chloro-1-iodoanthracene-9,10-dione is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and physical properties. This dual halogenation can lead to unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
10430-70-3 |
|---|---|
分子式 |
C14H6ClIO2 |
分子量 |
368.55 g/mol |
IUPAC名 |
2-chloro-1-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClIO2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChIキー |
WSQZLNDHTONRDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


